2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with thiophene derivatives under specific conditions. One common method involves the use of chlorination and fluorination reactions to introduce the chlorine and fluorine atoms into the pyrimidine ring. The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer, antiviral, or anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving pyrimidine and thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-4-(3-thienyl)pyrimidine:
Thiophene-based Pyrimidines: Other compounds containing both thiophene and pyrimidine rings, which may have similar electronic properties and reactivity.
Uniqueness
2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is unique due to the specific combination of chlorine, fluorine, and thiophene substituents on the pyrimidine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-thiophen-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-11-3-6(10)7(12-8)5-1-2-13-4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIELNFANEYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=NC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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